molecular formula C4H7BrO2 B15221124 (R)-3-Bromo-2-methylpropanoic acid

(R)-3-Bromo-2-methylpropanoic acid

Cat. No.: B15221124
M. Wt: 167.00 g/mol
InChI Key: BUPXDXGYFXDDAA-VKHMYHEASA-N
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Description

®-3-Bromo-2-methylpropanoic acid is a chiral compound with the molecular formula C4H7BrO2. It is an important intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals. The compound is characterized by the presence of a bromine atom attached to the second carbon of a propanoic acid backbone, with a methyl group on the third carbon, making it a valuable building block in stereoselective synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-3-Bromo-2-methylpropanoic acid can be synthesized through several methods. One common approach involves the bromination of 2-methylpropanoic acid. This reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of ®-3-Bromo-2-methylpropanoic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the isolation of the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: ®-3-Bromo-2-methylpropanoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized derivatives.

    Reduction: The compound can be reduced to ®-3-methylpropanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Esterification: Reaction with alcohols in the presence of acid catalysts can form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of the reducing agent.

    Esterification: Performed under reflux with an acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).

Major Products:

    Nucleophilic Substitution: Various substituted propanoic acids.

    Reduction: ®-3-Methylpropanoic acid.

    Esterification: Esters of ®-3-Bromo-2-methylpropanoic acid.

Scientific Research Applications

®-3-Bromo-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of drugs targeting specific enzymes or receptors, particularly in the treatment of neurological disorders and cancer.

    Industry: Employed in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of ®-3-Bromo-2-methylpropanoic acid depends on its specific application. In general, the compound acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. Its bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the introduction of different functional groups. The chiral center ensures the stereoselectivity of the reactions, making it a valuable tool in asymmetric synthesis.

Comparison with Similar Compounds

    (S)-3-Bromo-2-methylpropanoic acid: The enantiomer of ®-3-Bromo-2-methylpropanoic acid, with similar chemical properties but different biological activities.

    3-Bromo-2-methylbutanoic acid: A structural isomer with an additional carbon atom, leading to different reactivity and applications.

    2-Bromo-3-methylpropanoic acid: Another isomer with the bromine and methyl groups on different carbons, resulting in distinct chemical behavior.

Uniqueness: ®-3-Bromo-2-methylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in stereoselective synthesis makes it a valuable intermediate in the production of enantiomerically pure compounds, which are crucial in the pharmaceutical and agrochemical industries.

Properties

Molecular Formula

C4H7BrO2

Molecular Weight

167.00 g/mol

IUPAC Name

(2R)-3-bromo-2-methylpropanoic acid

InChI

InChI=1S/C4H7BrO2/c1-3(2-5)4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1

InChI Key

BUPXDXGYFXDDAA-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](CBr)C(=O)O

Canonical SMILES

CC(CBr)C(=O)O

Origin of Product

United States

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